Ethyl (2E)-3-pyrimidin-5-ylacrylate
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Overview
Description
Ethyl (2E)-3-pyrimidin-5-ylacrylate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-pyrimidin-5-ylacrylate typically involves the condensation of ethyl acrylate with a pyrimidine derivative under basic conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the ethyl acrylate, followed by the addition of the pyrimidine derivative to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-pyrimidin-5-ylacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino or thiol-substituted pyrimidine derivatives
Scientific Research Applications
Ethyl (2E)-3-pyrimidin-5-ylacrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl (2E)-3-pyrimidin-5-ylacrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. In medicinal applications, this inhibition can lead to therapeutic effects, such as reducing inflammation or preventing the growth of cancer cells.
Comparison with Similar Compounds
Ethyl (2E)-3-pyrimidin-5-ylacrylate can be compared with other pyrimidine derivatives, such as:
Ethyl (2E)-2-cyano-3-phenylprop-2-enoate: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Ethyl (2E)-3-pyridin-5-ylacrylate:
Ethyl (2E)-3-thiophen-5-ylacrylate: Contains a thiophene ring, which imparts different chemical and physical properties compared to the pyrimidine ring.
This compound is unique due to its specific combination of the pyrimidine ring and the acrylate group, which provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
ethyl (E)-3-pyrimidin-5-ylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)4-3-8-5-10-7-11-6-8/h3-7H,2H2,1H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGWCENJCSUMFM-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=CN=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=CN=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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